3-(Dodecane-1-sulfinyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dodecane-1-sulfinyl)prop-2-enoic acid is an organic compound with the molecular formula C15H28O3S It contains a sulfinyl group attached to a dodecane chain and a prop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecane-1-sulfinyl)prop-2-enoic acid typically involves the reaction of dodecane-1-sulfinyl chloride with prop-2-enoic acid under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dodecane-1-sulfinyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The prop-2-enoic acid moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of 3-(Dodecane-1-sulfonyl)prop-2-enoic acid.
Reduction: Formation of 3-(Dodecane-1-sulfanyl)prop-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Dodecane-1-sulfinyl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Dodecane-1-sulfinyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular processes and signaling pathways. The prop-2-enoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Dodecane-1-sulfonyl)prop-2-enoic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-(Dodecane-1-sulfanyl)prop-2-enoic acid: Similar structure but with a sulfide group instead of a sulfinyl group.
Prop-2-enoic acid derivatives: Various derivatives with different substituents on the prop-2-enoic acid moiety.
Uniqueness
3-(Dodecane-1-sulfinyl)prop-2-enoic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
62739-59-7 |
---|---|
Molekularformel |
C15H28O3S |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
3-dodecylsulfinylprop-2-enoic acid |
InChI |
InChI=1S/C15H28O3S/c1-2-3-4-5-6-7-8-9-10-11-13-19(18)14-12-15(16)17/h12,14H,2-11,13H2,1H3,(H,16,17) |
InChI-Schlüssel |
YWIAALFLEQDIFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCS(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.